{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone
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Overview
Description
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a tetrahydrofuran-2-yl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the phenylprop-2-en-1-yl group through a substitution reaction. The final step involves the addition of the tetrahydrofuran-2-yl methanone group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes .
Scientific Research Applications
Chemistry
In chemistry, {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties .
Mechanism of Action
The mechanism of action of {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (2-methylphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
- 2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
What sets {4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}(tetrahydrofuran-2-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
oxolan-2-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-4,6-8,17H,5,9-15H2/b8-4+ |
InChI Key |
IYHTXLDSZXHJHW-XBXARRHUSA-N |
Isomeric SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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